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Compound of Interest

Compound Name: 6-APA Piperacillin Dimer

Cat. No.: B15354022

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, formation
pathway, and experimental protocols related to a significant dimeric impurity of piperacillin,
often referred to as the 6-APA Piperacillin Dimer or more precisely, the penicilloic acid-
piperacillin dimer. This impurity is of considerable interest in the pharmaceutical industry due to
its potential to form in piperacillin formulations, affecting product stability and quality.

Chemical Structure and Identification

The 6-APA Piperacillin Dimer is formed from the degradation of piperacillin. Its structure, as
elucidated by comprehensive spectroscopic analysis, is a penicilloic acid-piperacillin dimer.[1]
[2][3] The formation involves the hydrolysis of the -lactam ring of one piperacillin molecule to
form piperacilloic acid, which then acts as a nucleophile, attacking a second piperacillin
molecule.

Chemical Formula: C31H37N709S2
Molecular Weight: 715.80 g/mol

Synonyms: Piperacillin Impurity 18, Piperacillin Penicillamide, Penicilloic acid-piperacillin dimer.

[1]

Spectroscopic Data
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Detailed spectroscopic analysis is crucial for the unambiguous identification and
characterization of this impurity. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the
hydrogen (*H) and carbon (33C) atoms within the molecule.

Table 1: *H NMR Spectroscopic Data for 6-APA Piperacillin Dimer

Chemical Shift (3)
ppm

Multiplicity Integration Assignment

Data not publicly
available in the

searched resources.

Table 2: 3C NMR Spectroscopic Data for 6-APA Piperacillin Dimer

Chemical Shift (8) ppm Assighment

Data not publicly available in the searched

resources.

Note: While complete characterization has been reported, specific chemical shift and coupling
constant values from *H and 3C NMR analyses for the 6-APA Piperacillin Dimer are not
detailed in the readily available scientific literature. Researchers would typically obtain this data

through isolation and analysis of the impurity standard.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and
fragmentation pattern of a compound, aiding in its structural elucidation.

Table 3: Mass Spectrometric Data for 6-APA Piperacillin Dimer
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Parameter Value Notes

Expected based on molecular

Molecular lon (M-H)~ m/z (Not specified) ]
weight.
Fragmentation would likely
N involve cleavage of the amide
Key Fragment lons m/z (Not specified)

bonds and opening of the

thiazolidine rings.

Note: Detailed high-resolution mass spectrometry (HRMS) and tandem mass spectrometry
(MS/MS) fragmentation data for the 6-APA Piperacillin Dimer are not available in the public
domain resources searched. This information is typically generated during forced degradation

studies and impurity profiling in a drug development setting.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for 6-APA Piperacillin Dimer

Wavenumber (cm~12) Functional Group Assignment
Data not publicly available in the searched Amide C=0 stretch, Carboxylic acid C=0 and
resources. O-H stretch, C-N stretch, etc.

Note: Specific IR absorption bands for the 6-APA Piperacillin Dimer have not been detailed in

the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is often used for quantification.

Table 5: UV-Vis Spectroscopic Data for 6-APA Piperacillin Dimer
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Parameter Value Solvent

. Typically aqueous buffer or
Amax Not specified ]
organic solvent.

Note: The maximum absorption wavelength (Amax) for the 6-APA Piperacillin Dimer is not
specified in the searched resources.

Experimental Protocols

The formation of the 6-APA Piperacillin Dimer is typically observed during forced degradation
studies of piperacillin. These studies are essential for understanding the stability of the drug
substance and developing stability-indicating analytical methods.[4]

General Protocol for Forced Degradation of Piperacillin

Forced degradation studies involve subjecting the drug substance to stress conditions more
severe than accelerated stability testing to generate degradation products.[4][5]

o Preparation of Piperacillin Stock Solution: Prepare a solution of piperacillin in a suitable
solvent (e.g., water, methanol) at a known concentration, typically around 1 mg/mL.[6]

e Stress Conditions:

o Acid Hydrolysis: Add 0.1 M to 1 M HCI to the piperacillin solution. Heat at 50-60°C if no
degradation is observed at room temperature.[6]

o Base Hydrolysis: Add 0.1 M to 1 M NaOH to the piperacillin solution. Monitor the
degradation at room temperature or slightly elevated temperatures.[6]

o Oxidative Degradation: Treat the piperacillin solution with a solution of hydrogen peroxide
(e.g., 0.1% to 3.0%).[6]

o Thermal Degradation: Expose a solid sample of piperacillin to dry heat.

o Photolytic Degradation: Expose the piperacillin solution or solid to UV and visible light.
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o Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and
analyze using a stability-indicating HPLC method, often coupled with a mass spectrometer
(LC-MS) to identify and quantify the degradation products. The goal is to achieve 5-20%
degradation of the parent drug.[6]

Synthesis of the Penicilloic Acid-Piperacillin Dimer

A specific protocol for the synthesis of the penicilloic acid-piperacillin dimer has been
described:

e Dissolve ammonium acetate (7.710 g) in water (1 L).
o Adjust the pH of the solution to 5.25 with glacial acetic acid.

» This buffered solution can then be used in studies of piperacillin degradation to promote the
formation of the dimer.

Visualizations
Logical Relationship: Formation of 6-APA Piperacillin
Dimer

The formation of the dimer is a multi-step process initiated by the degradation of piperacillin.
The following diagram illustrates the logical sequence of events leading to the formation of the
6-APA Piperacillin Dimer.
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Caption: Formation pathway of the 6-APA Piperacillin Dimer.

Experimental Workflow: Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study to
identify and characterize impurities like the 6-APA Piperacillin Dimer.
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Caption: Workflow for a forced degradation study of piperacillin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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